molecular formula C23H18O3 B12745045 (E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one CAS No. 130688-94-7

(E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one

Cat. No.: B12745045
CAS No.: 130688-94-7
M. Wt: 342.4 g/mol
InChI Key: GCRQNHGEXPZOOM-CPNJWEJPSA-N
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Description

(E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one typically involves the condensation of 2-methoxybenzaldehyde with 6-phenyl-4H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • 5-(3-Chlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

Uniqueness

(E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its potential biological activities and applications in various fields further distinguish it from other similar compounds.

Properties

CAS No.

130688-94-7

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

(3E)-3-[(2-methoxyphenyl)methylidene]-6-phenylchromen-4-one

InChI

InChI=1S/C23H18O3/c1-25-21-10-6-5-9-18(21)13-19-15-26-22-12-11-17(14-20(22)23(19)24)16-7-3-2-4-8-16/h2-14H,15H2,1H3/b19-13+

InChI Key

GCRQNHGEXPZOOM-CPNJWEJPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\COC3=C(C2=O)C=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C=C2COC3=C(C2=O)C=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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